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Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orphanin FQ/Nociceptin (N/OFQ) is an endogenous 17-amino acid neuropeptide that is the
cognate ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor
(GPCR) and the fourth member of the opioid receptor family.[1][2] While structurally related to
classical opioid receptors (u, o, and k), the NOP receptor possesses a unique pharmacological
profile, notably its lack of affinity for traditional opioid ligands like morphine.[3][4] The N/OFQ-
NOP system is widely distributed throughout the central and peripheral nervous systems and is
implicated in a diverse range of physiological and pathological processes, including pain
modulation, anxiety, learning, memory, and immune response.[5]

Orphanin FQ(1-11) (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala) is a truncated
peptide fragment of the full-length N/OFQ. Due to the presence of basic amino acid pairs in the
parent peptide, such fragments may be generated through endogenous processing. Orphanin
FQ(1-11) retains significant biological activity, acting as a potent and selective agonist at the
NOP receptor. This makes it a valuable pharmacological tool for elucidating the function of the
NOP receptor system and for investigating the structure-activity relationships of NOP receptor
ligands. This guide provides a comprehensive technical overview of Orphanin FQ(1-11),
focusing on its binding characteristics, functional activity, receptor signaling, and the
experimental protocols used for its characterization.
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Quantitative Data: Binding and Functional Profile

Orphanin FQ(1-11) is characterized by its high affinity and selectivity for the NOP receptor
over classical opioid receptors. Its functional profile is that of a potent agonist.

Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant
(Ki), which represents the concentration of the competing ligand that will bind to half the
binding sites at equilibrium. Studies have consistently shown that Orphanin FQ(1-11) binds
potently to the NOP receptor (also known as ORL-1) while displaying negligible affinity for y, 9,
and K opioid receptors.

Ligand Receptor Binding Affinity (Ki) Reference
Orphanin FQ(1-11) NOP (ORL-1) 55 NM

Orphanin FQ(1-11) p Opioid >1000 nM

Orphanin FQ(1-11) 0 Opioid >1000 nM

Orphanin FQ(1-11) K Opioid >1000 nM

Table 1: Binding affinity and selectivity of Orphanin FQ(1-11).

Functional Potency and Efficacy

As a NOP receptor agonist, Orphanin FQ(1-11) initiates downstream intracellular signaling
upon binding. Its functional activity is assessed through assays that measure G-protein
activation or second messenger modulation. While specific EC50 values for the native (1-11)
fragment are not detailed in the provided results, a closely related analog, [Tyr10]N/OFQ(1-11),
has been characterized as a full agonist, albeit less potent than the full-length N/OFQ peptide.
Orphanin FQ(1-11) itself is described as pharmacologically active with a potency comparable
to the parent N/OFQ in vivo.
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Efficacy vs.

Ligand Assay Type Parameter Value Reference
N/OFQ
GIRK Current
[Tyrl0]N/OF Induction (rat Equi-
EC50 8.98 uM o
Q(1-112) VIPAG efficacious
neurons)
cAMP
Accumulation
[Tyr10]N/OF o _
Inhibition Full Agonist
Q(1-11)
(HEK293
cells)

Table 2: Functional activity of an Orphanin FQ(1-11) analog. Note: VIPAG refers to

ventrolateral periaqueductal gray.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like Orphanin FQ(1-11) triggers a cascade of

intracellular events characteristic of Gi/o-coupled GPCRs.

¢ G-Protein Coupling: The agonist-bound NOP receptor promotes the exchange of Guanosine

Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-

protein, causing the dissociation of the Gai/o subunit from the Gy dimer.

» Adenylyl Cyclase Inhibition: The activated Gai/o subunit directly inhibits the enzyme adenylyl

cyclase, leading to a decrease in the intracellular concentration of the second messenger

cyclic adenosine monophosphate (CAMP).

e lon Channel Modulation: The dissociated Gy subunit directly modulates ion channel activity.

It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing

potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated

calcium channels, reducing calcium influx. Both actions lead to a reduction in neuronal

excitability and neurotransmitter release.
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 MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the
Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating

various cellular processes.

o Receptor Desensitization and Internalization: Following prolonged agonist stimulation, the
receptor is phosphorylated, which facilitates the binding of B-arrestin. This leads to receptor
desensitization (uncoupling from G-proteins) and internalization, a process that regulates the
overall signaling response.
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Experimental Protocols

The characterization of Orphanin FQ(1-11) and other NOP ligands relies on standardized in
vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to
compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Orphanin FQ(1-11).

Materials:

Cell Membranes: From CHO or HEK293 cells stably expressing the human NOP receptor.

» Radioligand: A high-affinity NOP receptor ligand labeled with a radioisotope (e.g., [3H]-
Nociceptin or an iodinated analog).

e Test Ligand: Orphanin FQ(1-11) at various concentrations.

» Non-specific Binding Control: A high concentration of a non-labeled NOP agonist (e.g.,
N/OFQ) to saturate all specific binding sites.

o Assay Buffer: Typically Tris-HCI buffer with additives like MgCl-.

 Filtration System: Glass fiber filters and a cell harvester.

Scintillation Counter: To quantify radioactivity.
Methodology:

o Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare serial
dilutions of Orphanin FQ(1-11).

¢ Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the
radioligand, and varying concentrations of the test ligand (or buffer for total binding, or non-
specific control).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b171971?utm_src=pdf-body
https://www.benchchem.com/product/b171971?utm_src=pdf-body
https://www.benchchem.com/product/b171971?utm_src=pdf-body
https://www.benchchem.com/product/b171971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient
time (e.g., 60-90 minutes) to reach binding equilibrium.

Termination: Rapidly terminate the reaction by filtering the contents of each well through a
glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand
from the unbound.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining
unbound radioligand.

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on
each filter using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the log concentration of Orphanin
FQ(1-11) to generate a competition curve. The IC50 (concentration of ligand that inhibits
50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff
equation.

[*°>S]GTPYS Binding Assay

This functional assay provides a direct measure of G-protein activation following receptor

stimulation. Agonist binding facilitates the exchange of GDP for [3>S]GTPYS, a non-

hydrolyzable GTP analog, on the Ga subunit.

Objective: To determine the potency (EC50) and efficacy of Orphanin FQ(1-11) in activating G-

proteins via the NOP receptor.

Materials:

Cell Membranes: From cells expressing the NOP receptor.
[3°>S]GTPyS: Radiolabeled GTP analog.
GDP: To ensure G-proteins are in their inactive, GDP-bound state at baseline.

Test Agonist: Orphanin FQ(1-11) at various concentrations.
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» Assay Buffer: Tris-HCI buffer containing MgClz> and NaCl.
« Filtration System and Scintillation Counter.
Methodology:

o Reaction Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of
Orphanin FQ(1-11).

e Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to
the receptors.

e Initiation: Initiate the G-protein activation by adding [3°*S]GTPyS to each well.

 Incubation: Incubate the plate for an additional 60 minutes at 30°C with gentle shaking to
allow for the binding of [3>*S]GTPyS to activated G-proteins.

o Termination and Filtration: Terminate the assay by rapid filtration through a filter plate,
followed by washing with ice-cold buffer.

e Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation
counter.

» Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific
binding is determined in the presence of a high concentration of unlabeled GTPyS. Plot the
specific [3>S]GTPyS binding against the log concentration of the agonist to generate a
concentration-response curve, from which EC50 and Emax (maximal effect) values are
derived.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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